molecular formula C10H11N5O B2881448 N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide CAS No. 1396713-07-7

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2881448
CAS No.: 1396713-07-7
M. Wt: 217.232
InChI Key: CJGYSCVPURWAHR-UHFFFAOYSA-N
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Description

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a chemical compound offered for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Tetrazole-carboxamide derivatives are a significant class of heterocyclic compounds in medicinal and pharmaceutical research . The tetrazole ring is often investigated as a bioisostere for carboxylic acids, which can improve metabolic stability and membrane permeability in drug candidates . While specific biological data for this compound may not be available, structural analogs, such as those fused with pyranochromenes, have demonstrated promising in vitro antimicrobial properties against various Gram-positive and Gram-negative bacterial strains, highlighting the research value of this chemical scaffold . Furthermore, related molecules have been studied for their potential to inhibit key bacterial enzymes, such as DNA gyrase, a known target for combating antibiotic resistance . Researchers value this class of compounds for developing novel therapeutic strategies and exploring structure-activity relationships (SAR). Handle all chemicals with appropriate personal protective equipment in a well-ventilated laboratory setting, referring to the material safety data sheet for specific handling guidelines.

Properties

IUPAC Name

N-methyl-2-(4-methylphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O/c1-7-3-5-8(6-4-7)15-13-9(12-14-15)10(16)11-2/h3-6H,1-2H3,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGYSCVPURWAHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cobalt-Catalyzed Cycloaddition of Nitriles and Sodium Azide

The cobalt(II) complex-catalyzed [3+2] cycloaddition represents a state-of-the-art method for synthesizing 5-substituted tetrazoles. Using L₁Co(N₃)₂ (where L₁ is a tridentate ligand), benzonitrile derivatives react with sodium azide in dimethyl sulfoxide (DMSO) at 110°C for 12 hours to yield tetrazoles with excellent regioselectivity (Figure 1).

Mechanistic Insights :

  • Catalyst Activation : The cobalt complex reacts with NaN₃ to form a bis-azido intermediate, L₁Co(N₃)₂ , which coordinates with nitriles to form L₁Co(N₃)(N≡C–Ar) .
  • Cycloaddition : Coordinated azide and nitrile undergo [3+2] cyclization, forming the tetrazole ring.
  • Catalyst Regeneration : The active cobalt species is regenerated, enabling turnover numbers (TON) > 100.

Optimized Conditions :

Parameter Value
Catalyst Loading 1 mol%
Solvent DMSO
Temperature 110°C
Reaction Time 12 hours
Yield Range 70–90%

This method avoids hazardous solvents and achieves high functional group tolerance, making it suitable for synthesizing 5-carboxamide precursors.

Alternative Catalytic Systems for Regioselective Synthesis

Zinc-based catalysts (e.g., ZnBr₂) and microwave-assisted reactions offer complementary approaches:

  • ZnBr₂-Catalyzed Cycloaddition : Conducted in water or ethanol at 80–100°C, this method achieves 60–85% yields but requires longer reaction times (24–48 hours).
  • Microwave Irradiation : Reduces reaction times to 1–2 hours with comparable yields, though scalability remains challenging.

Post-Cycloaddition Functionalization

Amidation of Tetrazole-5-Carboxylic Acid

The 5-carboxamide group is introduced via a two-step process:

  • Hydrolysis : Tetrazole-5-carbonitrile is hydrolyzed to carboxylic acid using 6M HCl at reflux.
  • Amidation : The carboxylic acid reacts with methylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), yielding the carboxamide (Figure 2).

Representative Protocol :

  • Substrate : 2-(p-Tolyl)-2H-tetrazole-5-carboxylic acid (1 mmol)
  • Reagents : EDCI (1.2 mmol), HOBt (1.2 mmol), methylamine (2 mmol)
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours
  • Yield : 82%

Suzuki-Miyaura Coupling for Aryl Group Introduction

The p-tolyl group is installed at position 2 via palladium-catalyzed cross-coupling:

  • Substrate Preparation : 2-Chloro-2H-tetrazole-5-carboxamide is synthesized from tetrazole-5-carboxylic acid via chlorination (SOCl₂, reflux).
  • Coupling Reaction : The chloride undergoes Suzuki-Miyaura coupling with p-tolylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) at 90°C.

Optimized Parameters :

Parameter Value
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₂CO₃ (2 equiv)
Solvent Dioxane/H₂O (4:1)
Temperature 90°C
Yield 78%

Reaction Optimization and Scalability

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance reaction rates by stabilizing intermediates, while temperatures >100°C accelerate cycloaddition but risk decomposition.

Solvent Screening Data :

Solvent Relative Rate (k) Yield (%)
DMSO 1.00 89
DMF 0.85 82
Ethanol 0.45 65

Industrial-Scale Production

Continuous flow reactors improve safety and efficiency for large-scale synthesis:

  • Flow System Design : Two-stage reactor for cycloaddition and amidation.
  • Throughput : 1 kg/h with >95% purity after recrystallization (ethanol/water).

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The p-tolyl group is critical for bioactivity in several analogs. For example, in pyrazole-based TNF-α inhibitors (e.g., compound 40a), replacing the 4-methyl group with larger substituents (e.g., chloro, bromo, methoxy) reduced potency by 3–10-fold, highlighting the importance of steric and electronic compatibility at this position . Similarly, in N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide (), the p-tolyl group likely enhances hydrophobic interactions with target proteins, a feature shared with the tetrazole analog.

Table 1: Impact of Aromatic Substituents on Activity
Compound Class Core Structure Key Substituent Biological Activity (IC50) Reference
Pyrazole-based (40a) Pyrazole 4-methylphenyl TNF-α inhibition: 0.12 µM
Pyrazole-based (40c) Pyrazole 4-chlorophenyl TNF-α inhibition: 0.38 µM
Tetrazole-based (Target) Tetrazole 4-methylphenyl Not reported (assumed high)

Heterocyclic Core Modifications

The tetrazole ring distinguishes the target compound from analogs with thiazole, triazole, or isoxazole cores:

  • Thiazole carboxamides (e.g., Dasatinib, ) exhibit strong kinase inhibition due to the thiazole’s electron-withdrawing nature. However, tetrazoles offer higher dipole moments and metabolic stability .
  • Triazole derivatives () share nitrogen-rich cores but lack the tetrazole’s acidic proton (when unsubstituted), altering solubility and target interactions.
  • Isoxazole carboxamides () feature an oxygen atom, reducing nitrogen-mediated hydrogen bonding compared to tetrazoles.
Table 2: Core Heterocycle Properties
Core Dipole Moment (D) Metabolic Stability Hydrogen-Bonding Capacity
Tetrazole ~4.5 High High (multiple N atoms)
Thiazole ~3.8 Moderate Moderate (S and N atoms)
Isoxazole ~2.9 Low Low (O atom only)

Carboxamide Functionalization

The N-methyl carboxamide in the target compound reduces hydrogen-bonding donor capacity compared to non-methylated analogs (e.g., 5-methoxy-N-(1H-tetrazol-5-yl)pyrazine-2-carboxamide, ). However, methylation improves lipophilicity and membrane permeability, as seen in optimized kinase inhibitors like imatinib .

Biological Activity

N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The tetrazole ring structure allows it to mimic biological ligands, facilitating interactions with various molecular targets, including enzymes and receptors. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered tetrazole ring that contains four nitrogen atoms. This unique structure contributes to its pharmacological properties.

  • Molecular Formula : C10H12N4O
  • Molecular Weight : 216.23 g/mol

The presence of the p-tolyl group enhances lipophilicity, which can improve membrane permeability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tetrazole moiety acts as a bioisostere for carboxylic acids, allowing for enhanced binding to active sites on target proteins.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
    • Acetylcholinesterase (AChE) : Important for neuroprotective effects.
    • Carbonic Anhydrases : Associated with tumor growth inhibition.
  • Receptor Modulation : It can modulate receptor activity, influencing signaling pathways that are critical in disease processes.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Demonstrated efficacy against various pathogenic bacteria with lower minimum inhibitory concentrations compared to standard antibiotics like ciprofloxacin.
  • Anticancer Properties : Exhibited cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Shown to protect neuronal cells from oxidative stress and inflammation.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against cancer cell lines
NeuroprotectiveProtection against oxidative stress
Enzyme InhibitionAChE inhibition

Table 2: Comparative Efficacy Against Pathogens

PathogenMIC (µg/mL)Standard Antibiotic (Ciprofloxacin) MIC (µg/mL)
Escherichia coli1020
Staphylococcus aureus515
Pseudomonas aeruginosa825

Case Studies

  • Neuroprotection in Alzheimer's Disease Models :
    A study investigated the effects of this compound in scopolamine-induced Alzheimer’s disease models. The compound significantly improved cognitive deficits and reduced markers of oxidative stress in treated mice, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
  • Antimicrobial Efficacy :
    In vitro studies demonstrated that this compound exhibited potent antimicrobial activity against a range of bacteria, outperforming traditional antibiotics in some cases . This positions the compound as a candidate for further development in antibiotic therapies.

Q & A

Q. What are the optimal synthetic routes for N-methyl-2-(p-tolyl)-2H-tetrazole-5-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves two key steps: (1) formation of the tetrazole ring via [2+3] cycloaddition using sodium azide and nitriles under acidic conditions, and (2) coupling the tetrazole core with p-tolyl and methylcarboxamide groups. For example, acylation reactions using acid chlorides (e.g., p-tolyl isocyanate) and nucleophilic substitution for methyl group introduction are common. Optimization includes:
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates.
  • Temperature control : Tetrazole ring formation requires 80–100°C for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
    Yields can be enhanced by using coupling agents like HATU or EDCI .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : The tetrazole proton (H-1) appears as a singlet at δ 8.5–9.0 ppm, while the methyl group on the carboxamide (N-CH3) resonates at δ 3.0–3.5 ppm. Aromatic protons from the p-tolyl group show splitting patterns consistent with para-substitution (δ 7.2–7.8 ppm) .
  • IR : Stretching vibrations for the tetrazole ring (1560–1600 cm⁻¹) and amide C=O (1660–1700 cm⁻¹) confirm functional groups.
  • MS (ESI+) : Molecular ion [M+H]+ at m/z 272.1 matches the molecular formula C11H12N4O. Purity is validated via HPLC (C18 column, 95:5 H2O:MeCN) with retention time consistency .

Q. What are the key physical and chemical stability considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer :
  • Hygroscopicity : The compound absorbs moisture, leading to hydrolysis of the tetrazole ring. Store under inert gas (N2/Ar) in sealed vials with desiccants.
  • Thermal stability : DSC analysis shows decomposition above 200°C. Avoid prolonged exposure to temperatures >80°C.
  • Light sensitivity : UV-Vis spectra indicate degradation under UV light; use amber glassware for storage .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound against microbial targets?

  • Methodological Answer : The tetrazole moiety acts as a bioisostere for carboxylic acids, enabling competitive inhibition of bacterial enzymes (e.g., dihydrofolate reductase). The p-tolyl group enhances lipophilicity, improving membrane permeability. For example:
  • Enzyme assays : IC50 values (1–5 µM) against E. coli DHFR correlate with molecular docking studies showing hydrogen bonding between the tetrazole and Asp27 residue.
  • MIC testing : Derivatives with electron-withdrawing substituents (e.g., -CF3) show 10-fold higher activity than methyl analogs .

Q. How do structural modifications (e.g., substituents) influence the pharmacological profile of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:
Substituent Position Biological Activity Key Finding
-OCH3Para↓ AntimicrobialReduced lipophilicity
-CF3Para↑ Anticancer (IC50 2 µM)Enhanced electron withdrawal
-ClMeta↑ Enzymatic inhibitionSteric hindrance optimizes binding
SAR-guided synthesis involves introducing halogen or trifluoromethyl groups via Suzuki-Miyaura coupling or Ullmann reactions .

Q. What experimental strategies resolve contradictions in reported activity data for this compound across different studies?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, pH conditions). Mitigation strategies include:
  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and buffer systems (pH 7.4 PBS).
  • Orthogonal assays : Validate antimicrobial activity with both broth microdilution (CLSI guidelines) and time-kill kinetics.
  • Computational modeling : MD simulations reconcile divergent IC50 values by accounting for solvation effects .

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